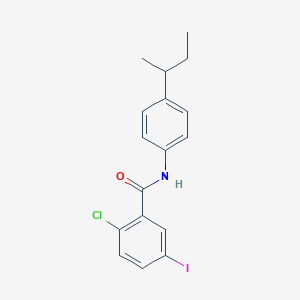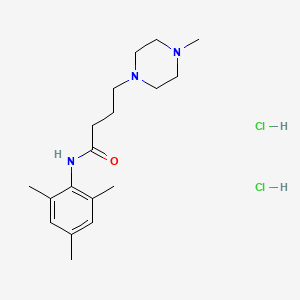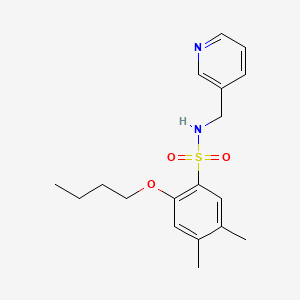![molecular formula C14H19NOS B5063439 N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that has been found to have potential therapeutic effects. It belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, unlike the commonly known cannabinoid, delta-9-tetrahydrocannabinol (THC), CT-3 does not produce psychoactive effects.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes. It binds to the CB2 receptor, which is primarily found in immune cells and has been implicated in the regulation of inflammation and pain. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to activate the CB2 receptor, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide can reduce neuropathic pain, which is a type of chronic pain caused by damage to the nervous system. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has also been found to have neuroprotective effects and can reduce the damage caused by cerebral ischemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide in lab experiments is that it does not produce psychoactive effects, unlike THC. This makes it easier to study the potential therapeutic effects of cannabinoids without the confounding effects of psychoactive compounds. However, one limitation of using N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide is that it is a synthetic compound and may not accurately represent the effects of naturally occurring cannabinoids.
Direcciones Futuras
There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide. One area of interest is the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide in the treatment of neuropathic pain. Additionally, further research is needed to fully understand the neuroprotective effects of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 1-cyclohexene-1-ethanamine in the presence of a catalyst. The resulting product is then converted into the carboxamide form by reacting it with acetic anhydride. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been the subject of several scientific studies due to its potential therapeutic effects. One study found that N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study found that N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide can reduce neuropathic pain in rats. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to have neuroprotective effects and can reduce the damage caused by cerebral ischemia.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-7-8-13(17-11)14(16)15-10-9-12-5-3-2-4-6-12/h5,7-8H,2-4,6,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBMRAWHWKPJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5063358.png)
![3-chloro-5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063363.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)



![3-[4-(3-bromophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5063417.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5063428.png)


![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)
![3-allyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063450.png)